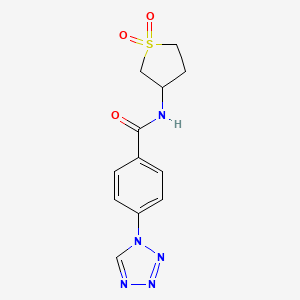![molecular formula C24H27N3O4 B11150300 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11150300.png)
5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, methoxyphenyl groups, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.
Formation of the Oxan-4-yl Moiety: The oxan-4-yl moiety can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrazole ring with the methoxyphenyl and oxan-4-yl moieties using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the oxan-4-yl moiety.
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide: Lacks one of the methoxyphenyl groups.
5-(4-Hydroxyphenyl)-N-{[4-(4-hydroxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide: Contains hydroxy groups instead of methoxy groups.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-19-7-3-17(4-8-19)21-15-22(27-26-21)23(28)25-16-24(11-13-31-14-12-24)18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
DLKRDVDCCLLVSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11150219.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea](/img/structure/B11150224.png)
![N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11150227.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11150229.png)

![2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11150244.png)
![6-chloro-7-[(4-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11150255.png)
![1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11150257.png)
![N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11150264.png)
![(5Z)-3-methyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150272.png)
![7-[(4-bromobenzyl)oxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11150277.png)
![3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150285.png)
![(5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11150292.png)
![2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide](/img/structure/B11150293.png)
